N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-18-6-1-14(2-7-18)13-27(25,26)22-19-8-5-15-9-10-23(12-17(15)11-19)20(24)16-3-4-16/h1-2,5-8,11,16,22H,3-4,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEPMJMJDFQDBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Chemical Formula | C19H18N2O4S |
| Molecular Weight | 366.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 955644-21-0 |
Anticancer Properties
Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may act as an alkylating agent, targeting DNA and disrupting cancer cell proliferation. This mechanism is similar to that observed with dianhydrogalactitol, which has shown efficacy against non-small-cell lung carcinoma (NSCLC) and ovarian cancer by inhibiting cancer stem cell development and acting independently of the MGMT repair mechanism .
- Case Study : In vitro studies demonstrated that related compounds significantly reduced cell viability in various cancer cell lines, suggesting a potential for development as a chemotherapeutic agent.
Antimicrobial Activity
Compounds within the same class have been evaluated for their antimicrobial properties. Research indicates:
- Antibacterial Effects : The compound exhibits moderate antibacterial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains .
Synthesis and Evaluation
A study focused on the synthesis of similar tetrahydroisoquinoline derivatives reported promising biological activities. The synthesized compounds were evaluated for:
- Antioxidant Activity : The derivatives displayed moderate to high antioxidant activity across various assays, indicating their potential in mitigating oxidative stress-related diseases .
- Structure-Activity Relationship (SAR) : Variations in substituents on the isoquinoline core significantly influenced biological activity, highlighting the importance of structural optimization in drug design.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives (Compounds [10–15])
Key Features :
- Core Structure: 1,2,4-Triazole ring instead of tetrahydroisoquinoline.
- Functional Groups: Sulfonylbenzene and fluorophenyl groups attached via alkylation (e.g., 2-bromo-4′-fluoroacetophenone).
- Synthesis : Derived from hydrazinecarbothioamide cyclization under basic conditions, yielding tautomeric 1,2,4-triazole-3-thiones .
- Characterization : IR spectra confirmed tautomerism (absence of νS-H at 2500–2600 cm⁻¹, presence of νC=S at 1247–1255 cm⁻¹) .
Additionally, the cyclopropanecarbonyl group may offer enhanced metabolic resistance over the triazole-thione’s labile sulfur moiety .
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide
Key Features :
- Core Structure: Cyclopropane carboxamide with a phenyl and 4-methoxyphenoxy substituent.
- Synthesis: Diastereoselective Friedel-Crafts alkylation (dr 23:1) using 4-methoxyphenol and cyclopropene carboxamide .
- Characterization : Isolated via silica gel chromatography; stereochemistry confirmed by NMR .
Comparison: While both compounds incorporate cyclopropane, the target compound’s tetrahydroisoquinoline scaffold enables π-π stacking interactions absent in the carboxamide derivative. The 4-fluorophenyl group in the target compound may exhibit stronger electron-withdrawing effects than the 4-methoxyphenoxy group, altering electronic properties for target binding .
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide
Key Features :
- Core Structure: Tetrahydroisoquinoline with trifluoroacetyl and cyclopropylethyl-fluorophenyl sulfonamide groups.
- Synthesis : Scalable (100 g) via sulfonylation and trifluoroacetylation, followed by chromatographic purification .
- Characterization : HRMS and NMR confirmed purity and regiochemistry .
The cyclopropylethyl chain introduces additional hydrophobicity, which may affect membrane permeability .
Implications for Bioactivity
- Target vs. Triazole Derivatives: The tetrahydroisoquinoline core may improve binding to targets requiring three-dimensional complementarity (e.g., kinase active sites), whereas triazoles may suit flat binding pockets .
- Fluorine vs. Methoxy: The 4-fluorophenyl group’s electronegativity may enhance binding affinity compared to the methoxyphenoxy group’s electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
